METHYL 2-[7-({[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}METHOXY)-4-METHYL-2-OXO-2H-CHROMEN-3-YL]ACETATE
Overview
Description
METHYL 2-[7-({[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}METHOXY)-4-METHYL-2-OXO-2H-CHROMEN-3-YL]ACETATE is a complex organic compound that features a benzodioxole moiety, a chromenone core, and a methyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[7-({[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}METHOXY)-4-METHYL-2-OXO-2H-CHROMEN-3-YL]ACETATE typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde.
Synthesis of the Chromenone Core: The chromenone core is often synthesized via the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of a strong acid catalyst.
Coupling Reactions: The benzodioxole moiety is then coupled with the chromenone core through a series of reactions involving carbamoylation and methylation.
Final Esterification: The final step involves the esterification of the intermediate compound with methanol to form the methyl acetate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[7-({[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}METHOXY)-4-METHYL-2-OXO-2H-CHROMEN-3-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzodioxole and chromenone moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
METHYL 2-[7-({[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}METHOXY)-4-METHYL-2-OXO-2H-CHROMEN-3-YL]ACETATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with various biological targets.
Mechanism of Action
The mechanism of action of METHYL 2-[7-({[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}METHOXY)-4-METHYL-2-OXO-2H-CHROMEN-3-YL]ACETATE involves its interaction with specific molecular targets. The benzodioxole and chromenone moieties are known to interact with enzymes and receptors, potentially inhibiting or activating them. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(2H-1,3-BENZODIOXOL-5-YL)ACETATE: This compound shares the benzodioxole moiety but lacks the chromenone core.
4-METHYL-2-OXO-2H-CHROMEN-3-YL ACETATE: This compound has the chromenone core but lacks the benzodioxole moiety.
Uniqueness
METHYL 2-[7-({[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}METHOXY)-4-METHYL-2-OXO-2H-CHROMEN-3-YL]ACETATE is unique due to its combination of the benzodioxole and chromenone moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of chemical reactions and potential biological activities compared to similar compounds.
Properties
IUPAC Name |
methyl 2-[7-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO8/c1-13-16-5-4-15(8-19(16)32-23(27)17(13)9-22(26)28-2)29-11-21(25)24-10-14-3-6-18-20(7-14)31-12-30-18/h3-8H,9-12H2,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSWFACGUOQHNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NCC3=CC4=C(C=C3)OCO4)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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